Pulvomycin
Description
Historical Context of Pulvomycin (B1679863) Discovery and Rediscovery
The story of this compound is one of initial discovery, subsequent rediscovery, and clarification of its identity, a common narrative for many natural products from the "Golden Age" of antibiotic discovery. nih.gov
This compound was first reported in 1957. nih.govembopress.org It is a polyketide antibiotic produced by certain strains of Streptomyces bacteria. acs.orglabome.com Early characterization identified it as an inhibitor of protein biosynthesis in prokaryotes. nih.govnih.gov Its molecular formula is C47H66O13. chembk.comchemicalbook.com
In 1976, researchers established that this compound was identical to two other previously reported antibiotics: labilomycin and antibiotic 1063-Z. nih.govmedkoo.com This finding was crucial for consolidating the research efforts and understanding that studies on these three substances were, in fact, focused on the same molecule. nih.govnih.gov
| Compound Name | Synonymous With |
| This compound | Labilomycin, Antibiotic 1063-Z |
Initial Isolation and Characterization
Significance of this compound as a Natural Product in Academic Inquiry
This compound's primary significance in academic research stems from its specific mode of action. It inhibits protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial protein in bacterial translation. nih.govnih.gov this compound prevents the formation of the ternary complex between EF-Tu, guanosine (B1672433) triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA). nih.govnih.govmcmaster.ca This highly specific inhibition makes this compound an invaluable molecular probe for studying the mechanics of protein synthesis and the function of EF-Tu. researchgate.net The existence of structurally diverse natural products like this compound that target EF-Tu highlights this protein as a viable target for the development of new antibacterial agents. nih.gov
Overview of Key Research Areas on this compound
The unique properties of this compound have spurred research in several key areas, from fundamental biology to synthetic chemistry.
| Key Research Area | Focus of Study |
| Mechanism of Action | Elucidating the precise molecular interactions between this compound and elongation factor Tu (EF-Tu) to understand how it inhibits protein synthesis. nih.govresearchgate.net |
| Antibacterial Discovery | Investigating this compound and its analogs as potential leads for new antibiotics, particularly against drug-resistant bacteria. nih.govmdpi.com |
| Total Synthesis | Developing synthetic routes to produce this compound and its derivatives in the laboratory, enabling further structural and functional studies. tum.deresearchgate.netnih.gov |
| Biosynthesis | Identifying and characterizing the gene clusters responsible for producing this compound in Streptomyces to understand its natural production pathway. acs.org |
| Structural Analogs | Discovering and characterizing new, naturally occurring versions of this compound, such as pulvomycins B, C, and D, which may have different biological activities. acs.org |
Recent research has led to the discovery of new analogs, pulvomycins B-D, from an estuarine Streptomyces strain. acs.org Furthermore, the total synthesis of this compound D has been successfully achieved, a significant milestone that opens the door for creating novel derivatives and conducting more in-depth biological evaluations. tum.deresearchgate.netnih.gov Studies also continue to explore its potential as an inhibitor of the futalosine (B117586) pathway, an alternative route for menaquinone biosynthesis in some bacteria. oup.com
Properties
Molecular Formula |
C47H66O13 |
|---|---|
Molecular Weight |
839 g/mol |
IUPAC Name |
22-[3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |
InChI |
InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3 |
InChI Key |
FXSFWUNCIOIMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
Synonyms |
labilomycin pulvomycin |
Origin of Product |
United States |
Biosynthetic Pathways of Pulvomycin
Identification of the Pulvomycin (B1679863) Biosynthetic Gene Cluster
The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification of this cluster was achieved through genome mining of the producing organism, an estuarine Streptomyces sp. acs.org Genomic analysis revealed a large, contiguous DNA region of 103,658 nucleotides responsible for the production of this compound analogues. secondarymetabolites.org This cluster, cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0002374, was linked to the production of pulvomycins B, C, and D. secondarymetabolites.org
The identification process relies on computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which scan bacterial genomes for sequences encoding enzymes characteristic of secondary metabolite biosynthesis, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). frontiersin.orgjmicrobiol.or.kr The this compound BGC contains a suite of genes predicted to encode the core PKS machinery as well as enzymes for tailoring, regulation, and transport. secondarymetabolites.org The confirmation that this specific BGC directs this compound synthesis was established by correlating the genetic information with the chemical structures of the metabolites produced by the Streptomyces strain. acs.org
Table 1: Genes Identified in the this compound B Biosynthetic Gene Cluster
| Gene Name | Putative Function |
|---|---|
| pulA-I | Core Polyketide Synthase (PKS) modules |
| pulJ | Thioesterase (TE), likely for macrolactone release |
| pulK-M | Tailoring enzymes (e.g., oxidation, reduction) |
| pulN, O | Transport-related genes |
| pulP-R | Regulatory genes |
| pulS, T | Additional biosynthetic genes |
| pulU-Y | Genes with various or unknown functions in biosynthesis |
This table is based on the gene annotations from MIBiG entry BGC0002374 and the proposed pathway. secondarymetabolites.org
Elucidation of the trans-Acyltransferase Polyketide Synthase (PKS) Pathway
The biosynthesis of the this compound backbone is governed by a Type I Polyketide Synthase (PKS). Specifically, it is assembled by a trans-Acyltransferase (trans-AT) PKS system. acs.orgresearchgate.net This classification is significant as trans-AT PKSs are among the most complex enzymatic machineries in secondary metabolism. nih.govnih.gov
Unlike their cis-AT counterparts where each module contains its own dedicated AT domain, trans-AT PKSs utilize a discrete, standalone AT enzyme that loads the appropriate extender units (e.g., malonyl-CoA or methylmalonyl-CoA) onto the Acyl Carrier Protein (ACP) of each module in the assembly line. rsc.org This modular arrangement allows for greater combinatorial diversity and the construction of highly complex polyketides. nih.gov The this compound PKS assembly line consists of multiple modules, each responsible for one cycle of chain elongation and modification. The sequence and domain organization of these modules dictate the final structure of the polyketide chain. acs.org The trans-AT PKS architecture is known for incorporating unusual chemical features, and in the case of this compound, it masterfully directs the stereochemistry and functional group placement around the large macrocyclic ring. researchgate.netnih.gov
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of this compound proceeds through a series of coordinated enzymatic reactions on the PKS assembly line, followed by post-PKS tailoring steps.
Initiation: The process begins with a starter unit, which is loaded onto the first module of the PKS.
Elongation and Modification: The nascent polyketide chain is then passed sequentially through a series of PKS modules. Each module contains a core set of domains: a Ketosynthase (KS) domain that catalyzes the carbon-carbon bond-forming Claisen condensation, and an Acyl Carrier Protein (ACP) that tethers the growing chain. nih.gov Optional domains within each module modify the β-keto group formed after each condensation. These can include a Ketoreductase (KR) for reduction to a hydroxyl group, a Dehydratase (DH) for elimination of water to form a double bond, and an Enoylreductase (ER) for reduction of the double bond to a saturated carbon-carbon bond. The specific combination of these domains in each module of the this compound PKS determines the pattern of oxygenation and saturation along the backbone.
Chain Termination and Macrolactonization: After the full-length polyketide chain is assembled, it is released from the PKS. This is typically accomplished by a Thioesterase (TE) domain, which is encoded by the pulJ gene in the this compound cluster. secondarymetabolites.org The TE domain catalyzes an intramolecular esterification reaction, releasing the polyketide chain from the ACP and forming the characteristic 22-membered macrolactone ring of this compound. acs.org
Post-PKS Tailoring: Following macrolactonization, the initial this compound scaffold undergoes further modifications by tailoring enzymes encoded within the BGC. These enzymes, such as those encoded by pulK-M, may include oxidoreductases, glycosyltransferases, or methyltransferases that add the final decorative touches to the core structure, leading to the different this compound analogues.
While specific intermediates tethered to the PKS are transient and difficult to isolate, their structures can be inferred from the genetic blueprint of the PKS modules. mdpi.commdpi.comnih.gov
Precursor Incorporation and Labeling Studies in this compound Biosynthesis
The building blocks for polyketide biosynthesis are derived from primary metabolism, primarily in the form of acyl-CoA thioesters. mdpi.commdpi.com For this compound, the carbon backbone is assembled from simple carboxylic acid precursors, such as acetate (B1210297) (as malonyl-CoA) and propionate (B1217596) (as methylmalonyl-CoA). rsc.org
While specific isotope labeling studies for this compound are not extensively reported in the reviewed literature, the principles of polyketide biosynthesis allow for a confident prediction of its precursors. uni-muenchen.de Labeling studies are a classic technique where isotopically labeled precursors (e.g., ¹³C-labeled acetate) are fed to the producing organism. rsc.org The resulting natural product is then analyzed by NMR spectroscopy or mass spectrometry to determine the position of the labels, thereby mapping the origin of the carbon atoms in the final structure. illinois.edu
Based on the structure of this compound and the known mechanisms of trans-AT PKSs, the biosynthetic pathway is proposed to utilize a combination of malonyl-CoA and methylmalonyl-CoA extender units. The trans-acting AT enzyme is responsible for selecting the correct precursor and loading it onto the PKS modules at each step of chain elongation, a key factor in limiting the rate of biosynthesis. rsc.orgmdpi.com
Biogenetic Relationships within the this compound Family
The this compound family of compounds comprises several closely related natural products that share the same 22-membered polyketide core. The known members include this compound (also identified as labilomycin) and the more recently characterized pulvomycins B, C, and D. acs.orgsecondarymetabolites.orgnih.gov
The structural variations among these analogues arise from the inherent flexibility of the biosynthetic machinery. The discovery that the BGC from a single Streptomyces strain can produce pulvomycins B, C, and D suggests that these compounds are products of the same or a very similar PKS assembly line. acs.orgsecondarymetabolites.org The differences between them are found in the peripheral side chains attached to the macrolactone core.
These variations can be attributed to several biosynthetic mechanisms:
Starter Unit Flexibility: The PKS may accept different starter units to initiate polyketide synthesis.
Differential Tailoring: The post-PKS tailoring enzymes may act variably on the macrolactone core, leading to different hydroxylation, methylation, or glycosylation patterns.
This shared biogenetic origin places the pulvomycins in a distinct chemical family, all stemming from the expression of the pul gene cluster. This compound is also a member of the broader elfamycin class of antibiotics, which are functionally related by their common molecular target, the bacterial elongation factor Tu (EF-Tu), rather than a strictly conserved chemical backbone. mcmaster.ca
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound B |
| This compound C |
| This compound D |
| Labilomycin |
| Malonyl-CoA |
| Methylmalonyl-CoA |
| Acetate |
Molecular Mechanism of Action: Targeting Translational Elongation Factor Tu Ef Tu
Inhibition of Prokaryotic Protein Biosynthesis by Pulvomycin (B1679863)
This compound inhibits prokaryotic protein synthesis by preventing the formation of the ternary complex, which consists of EF-Tu, GTP, and aminoacyl-tRNA. mcmaster.canih.govnih.govwikipedia.orgacs.orgasm.orgmedkoo.com This disruption occurs prior to the ribosome-dependent reactions of peptide elongation. pnas.org By blocking the formation of this essential complex, this compound effectively halts the delivery of charged tRNAs to the ribosome's A-site, thus inhibiting the incorporation of amino acids into the growing polypeptide chain. nih.govnih.govpnas.org
Specific Interaction with Elongation Factor Tu (EF-Tu)
This compound binds directly to EF-Tu, and its binding site extends from the interface of domains 1 and 3 to domain 2, overlapping the junction of domains 1, 2, and 3. researchgate.netpdbj.org This binding event has profound effects on the conformation and nucleotide-binding properties of EF-Tu. acs.orgnih.gov
Prevention of EF-Tu•GTP•Aminoacyl-tRNA Ternary Complex Formation
A key consequence of this compound binding to EF-Tu is the prevention of the formation of the ternary complex (EF-Tu•GTP•aa-tRNA). nih.govwikipedia.orgacs.orgasm.orgmedkoo.compnas.orgnih.gov this compound interferes with the interaction between aminoacyl-tRNA and the EF-Tu•GTP complex. nih.govpnas.org Structural studies have shown that this compound binding interferes with the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of tRNA to EF-Tu. researchgate.netpdbj.orgnih.gov This masking of essential tRNA binding sites on EF-Tu prevents the stable association required for ternary complex formation. researchgate.net
Modulation of EF-Tu-Guanine Nucleotide Binding Affinity
This compound significantly affects the affinity of EF-Tu for guanine (B1146940) nucleotides, particularly GTP and GDP. nih.govacs.orgpnas.orgnih.gov this compound binding leads to a marked increase in the binding affinity of EF-Tu for GTP, reported to be as high as 1000 times greater. acs.orgnih.gov This increased affinity is primarily due to a dramatic decrease in the dissociation rate of the EF-Tu•GTP complex. acs.orgnih.gov Conversely, this compound decreases the affinity of EF-Tu for GDP, resulting in a 10-fold decrease in affinity and a marked increase (25-fold) in the dissociation rate of EF-Tu•GDP. acs.orgnih.gov This effect on GDP dissociation mimics the action of the elongation factor Ts (EF-Ts), which is the natural GDP/GTP exchange factor for EF-Tu. acs.orgnih.gov Interestingly, the effects of this compound and EF-Ts on EF-Tu can coexist and are additive, suggesting they interact with different sites on EF-Tu. acs.orgnih.gov
Data on the modulation of EF-Tu-guanine nucleotide binding affinity by this compound:
| Nucleotide | Effect of this compound on Affinity | Magnitude of Change | Primary Mechanism |
| GTP | Increased | 1000-fold acs.orgnih.gov | Decreased dissociation rate of EF-Tu•GTP acs.orgnih.gov |
| GDP | Decreased | 10-fold acs.orgnih.gov | Increased dissociation rate of EF-Tu•GDP acs.orgnih.gov |
Conformational Dynamics of EF-Tu Upon this compound Binding
This compound binding induces specific conformational changes in EF-Tu, which are critical for its inhibitory mechanism. acs.orgnih.gov The antibiotic selectively modifies the conformation(s) of EF-Tu. acs.orgnih.gov
Impact on EF-Tu Domain Interactions and Switch Regions
Structural analysis, including crystal structures of EF-Tu in complex with this compound and a GTP analog, has provided insights into the conformational changes. researchgate.netpdbj.orgnih.gov this compound binding hinders the correct positioning of domain 1 relative to domains 2 and 3, a conformation characteristic of the active, GTP-bound state of EF-Tu. researchgate.netnih.gov The binding site of this compound at the interface of domains 1 and 3 and extending to domain 2 suggests its direct involvement in modulating the interactions between these domains. researchgate.netpdbj.org
This compound also affects the domain 1 switch regions, which are crucial for controlling the EF-Tu GDP/GTP transitions. researchgate.netnih.gov These switch regions undergo significant changes during the transition between the GTP-bound and GDP-bound states of EF-Tu. researchgate.netnih.govbiorxiv.org this compound appears to specifically disturb the allosteric changes required for this switch mechanism. researchgate.netnih.gov Mutations in the three-domain junction interface of EF-Tu, where this compound binds, can confer resistance to the antibiotic, further highlighting the importance of this region and its conformational dynamics for this compound's action. researchgate.netnih.govembopress.org
Comparative Mechanistic Studies with Other EF-Tu Inhibitors
This compound is one of several antibiotics that target EF-Tu, but its mechanism of action has key distinctions when compared to other inhibitors like kirromycin (B1673653) and GE2270A. wikipedia.org
Distinctions from Kirromycin's Mode of Action
While both this compound and kirromycin target EF-Tu and affect the GTPase switch mechanism, they do so through different mechanisms and binding sites. scilit.comresearchgate.netembopress.orgcdnsciencepub.comnih.govnih.govmcmaster.ca
| Feature | This compound | Kirromycin |
| Primary Action | Prevents ternary complex formation. mcmaster.canih.govpnas.org | Prevents release of EF-Tu from ribosome. wikipedia.org |
| EF-Tu Conformation | Locks EF-Tu in a conformation unable to bind aa-tRNA. researchgate.netcdnsciencepub.com | Fixes EF-Tu in the GTP-bound conformation and locks it onto the ribosome. mcmaster.ca |
| Binding Site | Three-domain junction interface, extending to domain 2. nih.govresearchgate.net Overlaps domain 1-2-3 junction. researchgate.net | Interface of domains 1 and 3 of EF-Tu in its GTP-bound conformation. scilit.comresearchgate.netcdnsciencepub.com |
| Effect on GTPase | Enhances intrinsic GTPase activity modestly; not stimulated by aa-tRNA/ribosomes. acs.org | Enhances intrinsic GTPase activity; stimulated by aa-tRNA/ribosomes. acs.org |
| Resistance Mutations | Cluster in the three-domain junction interface. scilit.comresearchgate.netnih.govembopress.org | Cluster in the interface of domains 1 and 3. scilit.comresearchgate.netembopress.orgcdnsciencepub.com |
| Sensitivity Dominance | Sensitivity is dominant over resistance. mcmaster.cascilit.comresearchgate.netnih.govcdnsciencepub.comnih.gov | Sensitivity is dominant over resistance. nih.gov |
Kirromycin binds to the interface of domains 1 and 3 of EF-Tu in its GTP-bound conformation, effectively jamming the GTPase switch and preventing the release of EF-Tu from the ribosome after GTP hydrolysis. wikipedia.orgscilit.comcdnsciencepub.com In contrast, this compound binds to the three-domain junction interface and domain 2, preventing the initial formation of the ternary complex with aa-tRNA. nih.govresearchgate.netcdnsciencepub.com Although both antibiotics disrupt the allosteric control of EF-Tu associated with the GTPase center, they bind to distinct sites. cdnsciencepub.com
Genetic studies have shown that mutations conferring resistance to kirromycin cluster in a different region of EF-Tu compared to those conferring resistance to this compound, further highlighting their distinct binding sites and mechanisms. scilit.comresearchgate.netembopress.orgcdnsciencepub.com
Similarities and Differences with GE2270A in EF-Tu Interaction
However, despite this functional similarity, there are notable differences in their interaction with EF-Tu at a structural level.
| Feature | This compound | GE2270A |
| Primary Action | Prevents ternary complex formation. mcmaster.canih.govpnas.org | Inhibits formation of the ternary complex. mcmaster.canih.govwikipedia.orgasm.org |
| Binding Site | Extends from domain 1-3 interface to domain 2, overlapping domain 1-2-3 junction. nih.govresearchgate.net | Primarily binds to domain 2, with some contact to domain 1. researchgate.net Overlaps partially with this compound site. nih.govresearchgate.net |
| Interference with aa-tRNA Binding | Interferes with binding of the 3'-aminoacyl group, acceptor stem, and 5' end of tRNA. nih.govresearchgate.net | Interferes with binding of the 3'-aminoacyl group and part of the acceptor stem, but not the 5' end of tRNA. nih.govresearchgate.net |
| Effect on Domain Positioning | More markedly hinders correct positioning of domain 1 over domains 2 and 3. nih.govresearchgate.net | Also hinders correct positioning of domain 1 over domains 2 and 3, but less markedly than this compound. nih.govresearchgate.net |
| Effect on Switch Regions | Affects domain 1 switch regions differently compared to GE2270A. nih.govresearchgate.net | Affects domain 1 switch regions differently compared to this compound. nih.govresearchgate.net |
| Sensitivity Dominance | Sensitivity is dominant over resistance. mcmaster.cascilit.comresearchgate.netnih.govcdnsciencepub.comnih.gov | Sensitivity is recessive to resistance. nih.gov |
Crystal structures show that while both antibiotics hinder aa-tRNA binding, they do so by interacting with different parts of EF-Tu. nih.govresearchgate.net this compound's binding site overlaps only partially with that of GE2270A. nih.govresearchgate.net GE2270A is primarily a domain 2-bound antibiotic that also makes contact with domain 1, disrupting the binding of the 3'-aminoacyl end of aa-tRNA and part of the acceptor stem, but not the 5' end. nih.govresearchgate.net this compound, with its binding site extending across domain interfaces, interferes more broadly with aa-tRNA binding, affecting the 3'-aminoacyl group, acceptor stem, and the 5' end. nih.govresearchgate.net
Both compounds hinder the correct positioning of domain 1 over domains 2 and 3, which is characteristic of the active form of EF-Tu, though this compound does this more markedly. nih.govresearchgate.net They also affect the domain 1 switch regions, which control the EF-Tu•GDP/GTP transitions, in different ways. nih.govresearchgate.net The distinct resistance profiles observed for this compound and GE2270A also point to differences in their action mechanisms. nih.gov
Structural Biology of Pulvomycin Ef Tu Complexes
High-Resolution Crystal Structures of EF-Tu in Complex with Pulvomycin (B1679863)
High-resolution crystal structures of EF-Tu in complex with this compound have been determined, providing detailed insights into their interaction. The crystal structure of Thermus thermophilus EF-Tu complexed with this compound and a GTP analogue (GDPNP) at 1.4 Å resolution has been particularly informative. researchgate.netnih.govacs.orgproteopedia.orgpdbj.org This structure reveals the precise binding site of this compound on EF-Tu and how its presence affects the conformation of the elongation factor. researchgate.netnih.govacs.org
These structural studies are essential for understanding the molecular basis of this compound's inhibitory mechanism. The use of GTP analogues like GDPNP is common in such studies as they mimic the GTP-bound state of EF-Tu, which is the conformation that binds aa-tRNA. researchgate.netacs.orgpdbj.orgrcsb.org
Detailed Analysis of the this compound Binding Site on EF-Tu
The crystal structures have allowed for a detailed analysis of where this compound binds on EF-Tu. The antibiotic occupies a binding site that spans across multiple domains of EF-Tu. researchgate.netacs.orgnih.gov
Overlap with Aminoacyl-tRNA Binding Site
A key finding from structural studies is that the this compound binding site significantly overlaps with the binding site for aminoacyl-tRNA on EF-Tu. researchgate.netnih.govacs.orgpdbj.orgnih.govasm.org This overlap explains how this compound prevents the formation of the ternary complex. researchgate.netnih.govacs.orgnih.gov By binding to this region, this compound directly interferes with the ability of EF-Tu to associate with aa-tRNA. researchgate.netacs.orgnih.gov Specifically, this compound binding has been shown to interfere with the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of tRNA. researchgate.netnih.govacs.orgpdbj.org
Identification of Key Interacting Residues and Protein Domains
The this compound binding site involves interactions with residues from multiple domains of EF-Tu. researchgate.netacs.orgnih.gov The binding site extends from the interface between domain 1 and domain 3 to include part of domain 2, overlapping the domain 1-2-3 junction. researchgate.netnih.govacs.orgpdbj.org The lactone ring of this compound binds at the domain 1-3 interface, while its linear side chain interacts with the three-domain junction, contacting both domains 1 and 2. acs.org The terminal hexose (B10828440) moiety of this compound binds to domain 2. acs.org
Studies on this compound-resistant EF-Tu mutants have helped identify specific residues crucial for this compound binding and activity. Mutations conferring this compound resistance often cluster in the three-domain junction interface of EF-Tu in its GTP-bound conformation. nih.govnih.govresearchgate.net Examples of residues implicated in this compound resistance in E. coli include Arg230, Arg333, and Thr334. nih.govnih.govresearchgate.net These residues are located in a region that changes dramatically during the EF-Tu switch from the GTP to the GDP form. nih.govresearchgate.net
Structural Insights into Allosteric Regulation of EF-Tu by this compound
This compound is known to disrupt the allosteric control mechanism of EF-Tu. uniprot.orguniprot.org Allosteric regulation in EF-Tu involves conformational changes triggered by nucleotide binding (GTP or GDP) that affect its interactions with other molecules like aa-tRNA and the ribosome. rcsb.orgcuni.cz
This compound binding locks EF-Tu into a conformation that resembles the GTP-bound state but prevents the necessary conformational changes required for aa-tRNA binding and subsequent interactions with the ribosome. researchgate.netnih.gov While this compound stabilizes the EF-Tu·GTP complex by significantly increasing the affinity for GTP, it hinders the proper positioning of domain 1 relative to domains 2 and 3, which is characteristic of the active, aa-tRNA binding-competent form of EF-Tu. researchgate.netacs.orgnih.govacs.org This interference with domain rearrangement is a key aspect of its allosteric effect. researchgate.netacs.org this compound also affects the domain 1 switch regions, albeit differently than other antibiotics targeting EF-Tu, influencing the EF-Tu GTP/GDP transitions. researchgate.netacs.org
The antibiotic's ability to enhance the intrinsic GTPase activity of EF-Tu to a modest extent also points to an allosteric effect, although this stimulation is not further enhanced by the presence of aa-tRNA or ribosomes, unlike the normal EF-Tu cycle. nih.govacs.org this compound's effects on the equilibrium and kinetics of EF-Tu-nucleotide interaction, including increasing GTP affinity and decreasing GDP affinity, further highlight its allosteric influence on EF-Tu function. nih.govacs.org
Molecular Basis of Resistance to Pulvomycin
Characterization of Pulvomycin-Resistant EF-Tu Mutants in Model Organisms (e.g., E. coli)
Studies in Escherichia coli have been instrumental in characterizing the molecular basis of This compound (B1679863) resistance. researchgate.netnih.govnih.gov Through targeted mutagenesis of the tufA gene and selection under this compound pressure, researchers have identified specific EF-Tu mutations that confer resistance. researchgate.netnih.govnih.gov Overcoming membrane impermeability was a key factor in the selection of these mutants. researchgate.netnih.govnih.gov
Specific Amino Acid Substitutions Conferring Resistance (e.g., R230C, R333C, T334A)
Several specific amino acid substitutions in E. coli EF-Tu have been identified that confer resistance to this compound. Notable examples include Arg230→Cys (R230C), Arg333→Cys (R333C), and Thr334→Ala (T334A). researchgate.netnih.govnih.gov These mutations were identified through the generation and selection of this compound-resistant E. coli mutants. researchgate.netnih.govnih.gov
Positional Clustering of Resistance Mutations in EF-Tu Structure
The identified this compound resistance mutations, including R230C, R333C, and T334A, are not randomly distributed within the EF-Tu structure. Instead, they are clustered in the three-domain junction interface of the EF-Tu protein in its GTP-bound conformation. researchgate.netnih.govnih.gov This region undergoes significant conformational changes during the EF-Tu functional cycle, particularly in the switch from the GTP-bound to the GDP-bound state. researchgate.netnih.govnih.gov The clustering of mutations in this interface suggests that this area is crucial for this compound's interaction with EF-Tu and the development of resistance. researchgate.netnih.govnih.gov This positional clustering shares similarities with mutations conferring resistance to kirromycin (B1673653), another EF-Tu targeting antibiotic, although kirromycin resistance mutations cluster in a different interface (domain 1-3). researchgate.netnih.govnih.gov
Functional Consequences of EF-Tu Mutations on this compound Interaction
The amino acid substitutions conferring this compound resistance affect the functional interaction between EF-Tu and the antibiotic. Structural analysis of the mutated EF-Tu proteins suggests that these mutations, particularly the highly resistant R230C and R333C, are located within or affect an electrostatic network involving several residues in the three-domain junction interface. researchgate.netnih.govnih.gov These mutations appear to destabilize the EF-Tu·GTP conformation. researchgate.netnih.govnih.gov This destabilization is thought to be a common structural principle underlying the resistance conferred by these mutations. researchgate.net While the exact mechanism by which these mutations interfere with this compound binding is still being elucidated, it is understood that this compound normally binds at the interface of domain 1 and domain 3, extending to contact domain 2, and overlaps with the binding site of the 3'-aminoacyl group, acceptor stem, and 5' end of tRNA. researchgate.netasm.org The mutations in the three-domain junction interface likely disrupt this binding or the conformational changes induced by this compound binding that are necessary for its inhibitory effect.
Genetic Studies on this compound Sensitivity and Resistance Phenotypes
Genetic studies in E. coli have revealed that sensitivity to this compound is dominant over resistance. researchgate.netnih.govnih.gov This means that in a mixed population of sensitive and resistant EF-Tu species, the sensitive phenotype prevails. nih.govresearchgate.net This observation appears to contradict the currently accepted model of protein synthesis inhibition by this compound and has implications for understanding how resistance manifests phenotypically. researchgate.netnih.govnih.govnih.gov The dominance of sensitivity suggests that even the presence of some wild-type, sensitive EF-Tu can be sufficient to maintain susceptibility to the antibiotic.
Implications of Resistance Mechanisms for Translational Models
The molecular mechanisms of this compound resistance, particularly the dominance of sensitivity and the location of resistance mutations in the EF-Tu structure, have implications for translational models. The fact that sensitivity is dominant over resistance has led to the suggestion that a revised model of this compound inhibition of protein synthesis may be necessary. researchgate.netnih.govnih.govnih.gov One proposed implication is that these findings may support a translation model involving two EF-Tu molecules on the ribosome. nih.govdntb.gov.ua Further research into the precise functional consequences of these EF-Tu mutations and how they affect the complex interplay between EF-Tu, GTP, aa-tRNA, and the ribosome is crucial for refining our understanding of translation and the mechanisms of antibiotic resistance.
Compound Names and PubChem CIDs
Chemical Synthesis and Derivatization Strategies
Approaches Towards Total Synthesis of Pulvomycin (B1679863)
Efforts towards the total synthesis of this compound have been pursued by various research groups, leading to the successful first total synthesis of this compound D researchgate.netresearchgate.netnih.gov. These synthetic strategies are typically convergent, involving the preparation of key molecular fragments that are subsequently coupled together researchgate.netresearchgate.net. A notable approach to this compound D involved a crucial aldol (B89426) reaction to establish a carbon-carbon bond between the C24-C40 and C8-C23 fragments, followed by a Yamaguchi esterification to incorporate the C1-C7 fragment researchgate.netresearchgate.netnih.gov. The macrocyclic ring was formed late in the synthesis sequence via an intramolecular Heck reaction researchgate.netresearchgate.netnih.gov. The total synthesis also necessitated the removal of multiple silyl (B83357) protecting groups and a Peterson elimination to introduce a specific olefin researchgate.netnih.gov.
Stereoselective Fragment Synthesis of this compound
The synthesis of this compound fragments demands high levels of stereocontrol to correctly establish the configuration at its many chiral centers. Convergent synthetic routes have been developed for constructing key segments, such as the C12-C40 fragment researchgate.netthieme-connect.com. These strategies often rely on the use of enantiomerically pure starting materials or building blocks researchgate.netthieme-connect.com.
Construction of Key Carbon-Carbon Bonds (e.g., Aldol Reactions)
The formation of carbon-carbon bonds is a fundamental aspect of organic synthesis, and in the context of this compound, these reactions must proceed with high stereoselectivity. Aldol reactions have been highlighted as pivotal steps for joining significant fragments of the molecule researchgate.netresearchgate.netnih.govthieme-connect.com. For example, a diastereoselective aldol reaction between a chiral ethyl ketone (representing the C24-C40 fragment) and a chiral aldehyde (representing the C12-C23 fragment) was a key transformation in the synthesis of the C12-C40 segment researchgate.netthieme-connect.com. Other stereoselective C-C bond forming reactions, including Stille cross-coupling and diastereoselective additions to aldehydes, have also been employed in the synthesis of this compound fragments researchgate.netresearchgate.netrsc.orgscilit.com.
Challenges in Macrocyclization and Stereocontrol
The formation of the 22-membered macrocyclic lactone ring of this compound is a particularly challenging synthetic step researchgate.netresearchgate.netmdpi.comacs.org. Macrocyclization reactions often face inherent difficulties such as unfavorable entropy and competing intermolecular reactions leading to oligomerization, frequently requiring dilute conditions to favor the desired intramolecular cyclization mdpi.com. Furthermore, controlling the stereochemistry during the ring-closing event is critical and can be influenced by the specific reaction employed and the conformation of the linear precursor acs.orgresearchgate.net. The intramolecular Heck reaction has proven effective for achieving the macrocyclization in the synthesis of this compound D researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.
Exploration of this compound Analogues for Structure-Activity Relationship Studies
The synthesis and evaluation of this compound analogues are essential for conducting structure-activity relationship (SAR) studies to understand which parts of the molecule are crucial for its biological activity researchgate.net. By systematically modifying different parts of the this compound structure, researchers can gain insights into the binding interactions with its target, EF-Tu acs.orgrsc.org. While detailed examples of specific this compound analogues synthesized for SAR were not extensively covered in the provided information, the general approach involves chemical modifications of the natural product or its synthetic intermediates researchgate.netacs.orgmdpi.com. The complexity of macrolide structures, like that of this compound, can make targeted modifications for SAR studies challenging researchgate.net.
Synthetic Methodologies for Modifying this compound's Core Structure
Modifying the core structure of a complex macrolide like this compound is synthetically demanding due to the presence of sensitive functional groups and numerous stereocenters mdpi.com. Although specific comprehensive methodologies for extensive core modifications of this compound were not detailed in the search results, general synthetic techniques applicable to complex molecule derivatization would be employed. These could include selective functional group transformations, strategic additions or removals, and potentially late-stage functionalization approaches mdpi.commdpi.com. The fragment-based synthetic approaches discussed earlier inherently involve the development and application of methodologies to construct and modify the individual units that are later assembled to form the core structure researchgate.netresearchgate.netresearchgate.netthieme-connect.com.
Broader Biological Activities in Research Contexts
Antimicrobial Spectrum and Activity in in vitro Microbiological Studies
Pulvomycin (B1679863) is an antibiotic that has demonstrated inhibitory effects against a variety of microorganisms in laboratory settings. The range of microbes that an antibiotic can affect is known as its antimicrobial spectrum. wikipedia.org In vitro studies, which are conducted in a controlled laboratory environment rather than in a living organism, are essential for determining this spectrum and understanding the antibiotic's potential applications. wikipedia.org
In vitro research has shown that this compound is active against several Gram-positive bacteria. capes.gov.br Its effectiveness has been tested against clinically important pathogens like Staphylococcus aureus and Enterococcus faecalis. capes.gov.br Studies have found that this compound can inhibit the growth of these bacteria. capes.gov.br However, the sensitivity of Gram-positive bacteria to this compound can be less than that observed in Gram-negative bacteria. capes.gov.br The mechanism behind this antimicrobial action is the inhibition of protein synthesis by targeting the elongation factor Tu (EF-Tu). capes.gov.br
Interactive Table: in vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterium | Type | Observed in vitro Activity |
| Staphylococcus aureus | Gram-Positive | Less sensitive to this compound compared to Gram-negative bacteria. capes.gov.br |
| Enterococcus faecalis | Gram-Positive | Less sensitive to this compound compared to Gram-negative bacteria. capes.gov.br |
The in vitro activity of this compound has been noted against the opportunistic pathogen Burkholderia cepacia. researchgate.net This bacterium is known for its high intrinsic resistance to many antibiotics. researchgate.netplos.org The ability of this compound to inhibit Burkholderia cepacia makes it a subject of interest in research for new antimicrobial agents. researchgate.net
Interactive Table: in vitro Activity of this compound Against Specific Bacterial Pathogens
| Bacterium | Type | Observed in vitro Activity |
| Burkholderia cepacia | Gram-Negative | Active against this intrinsically resistant pathogen. researchgate.net |
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)
Interaction with Archaea Elongation Factors (in vitro)
The molecular target of this compound in bacteria is the elongation factor Tu (EF-Tu), a crucial protein in the synthesis of other proteins. Research has also explored the interaction of this compound with the corresponding elongation factors in archaea, a domain of single-celled organisms. Studies have shown that this compound can interact with the archaeal elongation factor 1α (aEF-1α) from Sulfolobus solfataricus. researchgate.netnih.gov This interaction was found to reduce the rate of protein synthesis in vitro. researchgate.netnih.gov However, some archaebacterial elongation factors, such as the one from Caldariella acidophila, have been found to be insensitive to this compound. nih.gov The sensitivity of archaeal elongation factors to this compound appears to vary among different species. csic.es
Investigation of Anti-Tumor Activity in Cancer Cell Lines (Research Applications)
Beyond its role as an antibiotic, this compound has been examined for its potential anti-cancer properties in various research settings.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often persistently active in cancer cells, contributing to their growth and survival. researchgate.netmdpi.com this compound has been identified as a novel inhibitor of this pathway. researchgate.net Research indicates that this compound can suppress the activation of STAT3 in cancer cells, including in docetaxel-resistant triple-negative breast cancer cells. researchgate.netmdpi.com This inhibition is a key mechanism behind its observed anti-tumor effects in cellular models. researchgate.net
A direct consequence of inhibiting STAT3 signaling with this compound in cancer cells is the disruption of the cell cycle and the initiation of programmed cell death, known as apoptosis. In vitro studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells. researchgate.net This prevents the cells from proliferating. researchgate.net Furthermore, treatment with this compound has been shown to lead to apoptosis. researchgate.netresearchgate.net These effects have been observed in various cancer cell lines, highlighting the potential of this compound as a subject for further cancer research. researchgate.net
Interactive Table: Effects of this compound on Cancer Cell Lines
| Effect | Cellular Process | Details |
| Inhibition of Activated-STAT3 Signaling | Signal Transduction | This compound suppresses the activation of STAT3, a key protein in cancer cell survival and proliferation. researchgate.netmdpi.com |
| Induction of Cell Cycle Arrest | Cell Proliferation | Leads to arrest in the G0/G1 phase of the cell cycle, halting cell division. researchgate.net |
| Induction of Apoptosis | Programmed Cell Death | Triggers the process of programmed cell death in cancer cells. researchgate.netresearchgate.net |
Regulation of Epithelial-Mesenchymal Transition (EMT) Markers
This compound has been investigated for its effects on the complex cellular process of Epithelial-Mesenchymal Transition (EMT), a critical event in both normal development and disease progression, such as cancer metastasis. dovepress.com Research has indicated that this compound can inhibit the invasion and migration of specific cancer cell lines by modulating the expression of key EMT markers. dntb.gov.uaresearchgate.net
EMT is characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. dovepress.com This transition involves the downregulation of epithelial markers, such as E-cadherin, which is crucial for maintaining cell-to-cell adhesion and an epithelial structure. dovepress.comnih.gov Concurrently, there is an upregulation of mesenchymal markers, including N-cadherin and Vimentin, which promote motility and invasion. nih.govmdpi.com The ability of a compound to influence the expression of these markers is a significant area of investigation in cancer research. This compound's reported activity in this context involves the significant inhibition of invasion and migration in MDA-MB-231-DTR cells, which was linked to the modulation of these transitional markers. dntb.gov.uaresearchgate.net
Table 1: Key Markers Associated with Epithelial-Mesenchymal Transition (EMT)
| Marker Type | Marker Name | Primary Function | Change During EMT |
|---|---|---|---|
| Epithelial | E-cadherin | Cell-cell adhesion, maintenance of epithelial polarity. | Downregulated |
| Epithelial | Cytokeratins | Structural integrity of epithelial cells. | Downregulated |
| Epithelial | Occludins | Component of tight junctions. | Downregulated |
| Mesenchymal | N-cadherin | Mediates transient cell adhesions, promotes motility. | Upregulated |
| Mesenchymal | Vimentin | Intermediate filament, involved in cell migration and integrity. | Upregulated |
| Mesenchymal | Fibronectin | Extracellular matrix protein, facilitates cell migration. | Upregulated |
Role as a Tool in Biochemical and Cellular Pathway Research
This compound serves as a valuable molecular probe in biochemical and cellular research due to its high specificity for distinct molecular targets. Its utility extends from the fundamental mechanics of protein synthesis to the exploration of alternative metabolic pathways in bacteria.
Utility in Studying Protein Biosynthesis Mechanisms
This compound is a well-established inhibitor of prokaryotic protein biosynthesis, specifically targeting the Elongation Factor Tu (EF-Tu). nih.gov This function makes it an invaluable tool for dissecting the mechanics of translation. Its primary mechanism of action is the prevention of the formation of the essential ternary complex, which consists of EF-Tu, Guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA. nih.govnih.gov By interfering with this complex formation, this compound effectively halts the elongation phase of protein synthesis, as the ribosome cannot receive the next amino acid for the growing polypeptide chain. nih.gov
Structural studies have provided a detailed view of this inhibition. The crystal structure of Thermus thermophilus EF-Tu in complex with this compound reveals that the antibiotic binds at a site that extends from the interface of domain 1 and 3 to domain 2. researchgate.net This binding physically obstructs the site where the aminoacyl-tRNA would normally bind, thereby preventing its interaction with EF-Tu. researchgate.netresearchgate.net This specific and well-characterized mode of action allows researchers to use this compound to study the kinetics and conformational changes of EF-Tu during the translation cycle and to investigate mechanisms of resistance to antibiotics that target this essential protein.
Table 2: Summary of this compound's Interaction with Elongation Factor Tu (EF-Tu)
| Feature | Description | Reference |
|---|---|---|
| Target | Prokaryotic Elongation Factor Tu (EF-Tu). | nih.gov |
| Mechanism | Prevents the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex. | nih.govnih.govresearchgate.net |
| Effect | Inhibits the elongation step of protein biosynthesis. | nih.gov |
| Binding Site | Binds across domains 1, 2, and 3 of EF-Tu, overlapping the tRNA binding site. | researchgate.net |
Probing Cellular Signaling Pathways beyond Translation (e.g., Futalosine (B117586) pathway inhibition)
Beyond its classical role as a protein synthesis inhibitor, this compound has been identified as a specific inhibitor of other critical cellular pathways, demonstrating its broader utility as a biochemical probe. A notable example is its inhibition of the futalosine pathway for menaquinone (Vitamin K2) biosynthesis. nih.govresearchgate.net
Menaquinone is a vital electron carrier in the respiratory chains of most bacteria. oup.com It is typically synthesized via the well-known canonical pathway; however, an alternative route, the futalosine pathway, was discovered in Streptomyces and is utilized by several bacteria, including the human pathogen Helicobacter pylori. nih.gov Significantly, most beneficial intestinal bacteria employ the canonical pathway. nih.gov This distinction makes the futalosine pathway an attractive target for developing highly specific antibiotics.
This compound, isolated from the culture broth of Streptomyces sp. K18-0194, was identified as a specific inhibitor of the futalosine pathway. nih.gov Its ability to selectively block this pathway allows researchers to study the pathway's function, regulation, and importance in various microorganisms. The specificity of this compound was confirmed by experiments showing that the growth inhibition of bacteria using this pathway could be reversed by the external addition of menaquinone. oup.com
Table 3: Comparison of Menaquinone Biosynthesis Pathways and Known Inhibitors
| Feature | Futalosine Pathway | Canonical Pathway |
|---|---|---|
| Function | Biosynthesis of Menaquinone (Vitamin K2). | Biosynthesis of Menaquinone (Vitamin K2). |
| Precursor | Chorismate | Chorismate |
| Distribution | Found in certain bacteria like Helicobacter pylori and Streptomyces. nih.gov | Widespread in most bacteria, including beneficial gut flora. nih.gov |
| Known Inhibitors | This compound nih.govoup.com, Tirandamycin oup.com, Aplasmomycin oup.com, Peptaibols oup.com | (Different set of inhibitors) |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| Aplasmomycin |
| Chorismate |
| Cytokeratins |
| E-cadherin |
| Fibronectin |
| Guanosine triphosphate (GTP) |
| Menaquinone |
| N-cadherin |
| Occludins |
| Peptaibols |
| This compound |
| Tirandamycin |
Advanced Research Methodologies Applied to Pulvomycin Studies
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures
High-resolution structural data from X-ray crystallography have been pivotal in understanding how Pulvomycin (B1679863) interacts with its target, the elongation factor Tu (EF-Tu). The crystal structure of Thermus thermophilus EF-Tu in a complex with this compound and a GTP analogue, guanylyl imino diphosphate (B83284) (GDPNP), has been resolved at 1.4 Å. proteopedia.orgnih.gov This detailed structure reveals that this compound binds at the interface of domains 1 and 3, extending to contact domain 2, effectively overlapping the junction of all three domains. proteopedia.orgnih.govnih.gov This binding physically obstructs the attachment of aminoacyl-tRNA (aa-tRNA) by interfering with the binding sites for the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA. proteopedia.orgnih.gov
Furthermore, crystallographic studies have been used to analyze this compound-resistant mutants of EF-Tu from Escherichia coli. nih.govembopress.orgnih.gov Mutations conferring resistance were found to cluster in the three-domain junction interface of the GTP-bound form of EF-Tu. nih.govembopress.orgnih.gov This structural information supports the proposed mechanism that this compound disrupts the allosteric changes required for EF-Tu to switch from its GTP-bound to its GDP-bound conformation. nih.govnih.govresearchgate.net The structural analysis of these mutants, such as R230C and R333C, indicated a destabilization of the EF-Tu•GTP conformation, highlighting an electrostatic network of residues crucial for the antibiotic's action. nih.govresearchgate.net While direct cryo-electron microscopy studies focused solely on this compound are less prominent, this technique has been crucial in visualizing the broader context of the ribosome and EF-Tu dynamics, which is the stage for this compound's inhibitory action.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been fundamental in determining the chemical structure of this compound itself. Initial structural propositions for this compound (also known as labilomycin) were later corrected using these powerful analytical techniques. researchgate.net Fast atom bombardment mass spectrometry (FAB-MS) established the correct molecular weight of this compound as 838. researchgate.net
High-field NMR experiments were then employed to deduce the intricate structure of the molecule. researchgate.netresearchgate.net These studies revealed that this compound possesses a unique 22-membered lactone ring, a triene system, and two trienone systems. researchgate.netresearchgate.net NMR also confirmed the stereochemistry of its sugar unit, labilose, and helped establish the relative stereochemistries of six of the eight chiral centers in the aglycone. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, were essential for the complete assignment of the proton and carbon signals in the NMR spectrum of this compound. core.ac.ukspringernature.com
Genetic Engineering and Mutagenesis Techniques (e.g., Site-Directed Mutagenesis, Genome Mining)
Genome mining of the producing organism, an estuarine Streptomyces species, led to the identification of the this compound biosynthetic gene cluster. acs.org This discovery allowed researchers to propose the trans-acyltransferase polyketide biosynthetic pathway for this compound and its analogs, Pulvomycins B–D. acs.org Furthermore, heterologous expression of biosynthetic gene clusters in other Streptomyces strains has been used to activate the production of this compound, demonstrating the power of these techniques in manipulating antibiotic production. researchgate.net
Biochemical Assays for Protein-Ligand Interactions and Enzyme Kinetics
A variety of biochemical assays have been employed to quantify the effects of this compound on the function of EF-Tu. These assays have been crucial for understanding the kinetics of the interactions between this compound, EF-Tu, and its other ligands like GTP, GDP, and aa-tRNA.
Key findings from these assays include:
Inhibition of Ternary Complex Formation : Millipore filtration, chromatographic analysis, and hydrolysis protection experiments have demonstrated that this compound prevents the formation of the ternary complex (EF-Tu•GTP•aa-tRNA). nih.govpnas.orgpnas.org This blockage of enzymatic binding of aa-tRNA to the ribosome is the primary mechanism of protein synthesis inhibition. nih.govpnas.org
Altered Nucleotide Affinity : this compound dramatically affects the affinity of EF-Tu for guanine (B1146940) nucleotides. It increases the binding affinity of EF-Tu for GTP by about 1000-fold, primarily by decreasing the dissociation rate of the EF-Tu•GTP complex. acs.orgnih.gov Conversely, it decreases the affinity for GDP by approximately 10-fold by increasing the dissociation rate of the EF-Tu•GDP complex, an effect that mimics the action of the exchange factor EF-Ts. acs.orgnih.gov
GTPase Activity Modulation : this compound enhances the intrinsic GTPase activity of EF-Tu, although to a lesser extent than the antibiotic kirromycin (B1673653). acs.orgnih.gov However, unlike kirromycin, this stimulation is not further enhanced by the presence of aa-tRNA or ribosomes. acs.orgnih.gov
These assays have also been used to compare the sensitivity of EF-Tu from different bacterial species to this compound, revealing that EF-Tu from Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus is less sensitive than that from Gram-negative bacteria. microbiologyresearch.org
Table of Biochemical Assay Findings for this compound
| Assay Type | Observation | Implication | Reference(s) |
|---|---|---|---|
| Millipore Filtration / Chromatography | Prevents interaction between EF-Tu•GTP and aminoacyl-tRNA. | Blocks formation of the essential ternary complex for protein synthesis. | nih.gov, pnas.org, pnas.org |
| Nucleotide Binding Assays | Increases EF-Tu affinity for GTP (~1000x); Decreases affinity for GDP (~10x). | Locks EF-Tu in a state that cannot bind aa-tRNA and promotes GDP release. | acs.org, nih.gov |
| GTPase Activity Assays | Modestly enhances intrinsic EF-Tu GTPase activity. | Alters the catalytic cycle of EF-Tu. | acs.org, nih.gov |
| In Vitro Protein Synthesis | Inhibits overall protein synthesis in cell-free systems. | Confirms its role as a protein synthesis inhibitor. | microbiologyresearch.org |
| Denaturation/Proteolysis Protection | Protects EF-Tu from heat and urea (B33335) denaturation and tryptic digestion. | Indicates this compound induces a selective conformational change in EF-Tu. | acs.org |
Cell-Free Protein Synthesis Systems for Mechanistic Elucidation
Cell-free protein synthesis systems have been indispensable for dissecting the specific step of protein elongation that this compound inhibits. These systems, which contain all the necessary components for translation (ribosomes, tRNAs, amino acids, and factors like EF-Tu), allow researchers to study the effects of the antibiotic in a controlled environment, free from complications like cell permeability. microbiologyresearch.org
Using these systems, it was definitively shown that this compound inhibits prokaryotic protein synthesis by targeting EF-Tu. nih.govnih.gov Researchers were able to demonstrate that in the presence of this compound, the EF-Tu-dependent binding of aa-tRNA to the ribosome is blocked. nih.gov Furthermore, these systems were used to show that while this compound stimulates the formation of the EF-Tu•GTP complex, it prevents the subsequent critical interaction with aa-tRNA. nih.govnih.gov This directly contradicts the mechanism of some other EF-Tu targeting antibiotics like kirromycin, which stalls the ribosome by preventing EF-Tu's release after GTP hydrolysis. Cell-free systems have also been used to assess the resistance of EF-Tu from various bacterial species, confirming that the antibiotic's target is indeed EF-Tu. microbiologyresearch.org
Spectroscopic Methods (e.g., Fluorescence Spectroscopy) for Conformational Analysis
Fluorescence spectroscopy has been a key tool for analyzing the conformational changes in EF-Tu induced by this compound binding. Studies on the interaction between this compound and the archaeal elongation factor 1α (SsEF-1α) from Sulfolobus solfataricus, a functional analogue of EF-Tu, showed that the antibiotic causes a variation in the fluorescence spectrum of the protein's aromatic region. researchgate.netnih.gov
Table of Compounds Mentioned
Future Directions and Research Perspectives
Unraveling Further Details of Pulvomycin-Target Interactions
This compound (B1679863) inhibits protein synthesis by preventing the formation of the ternary complex, which consists of elongation factor Tu (EF-Tu), GTP, and aminoacyl-tRNA (aa-tRNA). medkoo.comtargetmol.comnih.gov It achieves this by binding to EF-Tu at the interface of its three domains, overlapping the domain 1-2-3 junction. researchgate.net This interaction locks EF-Tu into a GTP-bound-like conformation and sterically hinders the binding of aa-tRNA. researchgate.net
Despite this knowledge, high-resolution structural data has primarily been obtained using EF-Tu from thermophilic bacteria like Thermus thermophilus. researchgate.net Future research should focus on obtaining crystal structures of this compound in complex with EF-Tu from a wider range of clinically relevant bacteria, including both Gram-positive and Gram-negative pathogens. This would illuminate subtle but important differences in the binding pocket that could be exploited for the design of more potent and specific inhibitors.
Furthermore, mutagenesis studies on EF-Tu have identified key residues that confer resistance to this compound, clustering at the three-domain junction interface. researchgate.net Future investigations could employ techniques like site-directed mutagenesis and saturation mutagenesis to systematically probe the entire this compound binding site. This would create a detailed map of the amino acid residues critical for the interaction, providing a precise blueprint for designing new antibiotics. Understanding the network of electrostatic interactions at this interface is crucial, as mutations here appear to destabilize the EF-Tu-GTP conformation required for this compound's action. researchgate.net
| Effect of this compound on EF-Tu | Description |
| Nucleotide Affinity | Increases the binding affinity for GTP by approximately 1000-fold, primarily by decreasing the dissociation rate of the EF-Tu•GTP complex. nih.govacs.org |
| Decreases the affinity for GDP about 10-fold by markedly increasing the dissociation rate of the EF-Tu•GDP complex, mimicking the action of the exchange factor EF-Ts. nih.govacs.org | |
| GTPase Activity | Enhances the intrinsic GTPase activity of EF-Tu, although to a much lesser extent than antibiotics like kirromycin (B1673653). nih.gov |
| Ternary Complex Formation | Prevents the interaction between aa-tRNA and the EF-Tu•GTP complex, thereby blocking the formation of the essential ternary complex. nih.govnih.gov |
| Conformational Change | Induces and stabilizes a conformation in EF-Tu that is distinct from its normal states, protecting the protein from denaturation. nih.gov |
Design and Synthesis of Novel this compound Analogues with Enhanced Specificity for Research Applications
The total synthesis of this compound D and the enantioselective synthesis of key fragments of the this compound core have demonstrated the feasibility of chemically constructing this complex macrolide. acs.orgresearchgate.netresearchgate.net These synthetic achievements lay the groundwork for the rational design and synthesis of novel this compound analogues.
A key future direction is the creation of a library of this compound analogues through semi-synthetic modification of the natural product or total synthesis. This would enable extensive structure-activity relationship (SAR) studies to identify the specific chemical moieties on the this compound scaffold that are essential for its activity. For instance, researchers could systematically modify the side chains or the macrocyclic ring to understand their contribution to EF-Tu binding and inhibition.
Moreover, synthetic chemistry offers the opportunity to create specialized research tools. Analogues could be synthesized with photo-cross-linkable groups to permanently trap and identify interacting partners within the cell. The synthesis of this compound analogues appended with fluorescent dyes or biotin (B1667282) tags would create powerful probes for visualizing the subcellular localization of EF-Tu and studying the dynamics of protein synthesis in real-time using advanced microscopy techniques. researchgate.net
Exploration of this compound's Utility as a Probe for Fundamental Biological Processes
This compound's precise mechanism of action—stalling protein synthesis at the step of ternary complex formation—makes it an invaluable tool for probing the fundamental biology of translation. nih.gov By arresting the ribosome at this specific point, researchers can investigate the intricate sequence of events that occur both before and after aa-tRNA delivery.
Future studies could use this compound to synchronize cellular protein synthesis, allowing for a detailed kinetic analysis of subsequent steps like GTP hydrolysis, peptide bond formation, and translocation. It can also be used to study the interplay between EF-Tu and other components of the translational machinery, such as the ribosome and elongation factor G (EF-G). nih.gov The antibiotic's ability to selectively modify the conformation and nucleotide affinity of EF-Tu provides a unique method to dissect the allosteric regulation that governs the function of this critical G-protein. nih.govacs.org This makes this compound a powerful molecular probe to explore the structural dynamics and functional cycle of EF-Tu.
Leveraging Genomic Data for Discovery of New this compound-like Compounds
The advent of next-generation sequencing and sophisticated bioinformatics tools has revolutionized natural product discovery. nih.gov The biosynthetic gene cluster (BGC) responsible for producing the this compound scaffold has been identified in an estuarine Streptomyces species. acs.org This genomic information is a critical resource for discovering novel, structurally related compounds.
A promising future direction is the use of genome mining strategies. The known this compound BGC can be used as a query to search thousands of sequenced microbial genomes, particularly from rare and underexplored actinobacteria, for homologous gene clusters. frontiersin.orgnih.gov This approach has already proven successful with the discovery of new congeners, Pulvomycins B, C, and D. acs.org Identifying and characterizing the products of these new BGCs could yield this compound-like molecules with potentially improved properties, such as greater potency, broader spectrum of activity, or better pharmacological characteristics. Furthermore, heterologous expression, where a discovered BGC is transferred into a more tractable host organism for production, can facilitate the isolation and study of these new compounds. nih.gov
Expanding the Understanding of this compound's Activity in Diverse Biological Systems
Initial studies have shown that this compound has variable activity against different bacterial species. While EF-Tu from several Gram-negative species is sensitive, the EF-Tu from some Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, is less sensitive. microbiologyresearch.org In contrast, it is active against the opportunistic pathogen Burkholderia cepacia. researchgate.net Intriguingly, this compound also interacts with the archaeal elongation factor 1α (aEF-1α), inducing a conformational change, though it does not appear to be a potent inhibitor in archaebacterial systems. core.ac.ukresearchgate.net
A significant recent discovery has been the identification of this compound's potent antitumor activity against docetaxel-resistant triple-negative breast cancer cells. mdpi.com This activity is not related to EF-Tu but occurs via the inhibition of STAT3 signaling, a completely different target. mdpi.com This finding dramatically broadens the potential scope of this compound research.
Future research must explore this polypharmacology. The activity of this compound should be systematically tested against a wider panel of pathogenic bacteria, fungi, and parasites to better define its antimicrobial spectrum. Simultaneously, its anticancer potential should be investigated across a diverse range of human cancer cell lines to determine if the STAT3-inhibitory activity is widespread. Understanding why this compound affects different targets in different biological systems—from bacterial EF-Tu to human STAT3—is a key challenge that could open up new therapeutic possibilities.
| Biological System | Observed Effect of this compound |
| Gram-negative bacteria (e.g., E. coli) | Sensitive; inhibits protein synthesis via EF-Tu. microbiologyresearch.org |
| Gram-positive bacteria (e.g., B. subtilis, S. aureus) | Less sensitive to this compound compared to Gram-negative bacteria. microbiologyresearch.org |
| Burkholderia cepacia | Active against this opportunistic pathogen. researchgate.net |
| Archaea (e.g., Sulfolobus solfataricus) | Interacts with and induces a conformational change in archaeal elongation factor 1α, but does not strongly inhibit protein synthesis. researchgate.net |
| Human Cancer Cells (Docetaxel-Resistant Triple-Negative Breast Cancer) | Exhibits potent antitumor and antimigration activities by inhibiting STAT3 signaling. mdpi.com |
Q & A
Q. What experimental methodologies are recommended for assessing Pulvomycin’s bioactivity in bacterial inhibition assays?
To evaluate this compound’s antimicrobial efficacy, researchers should employ standardized microdilution assays (e.g., broth microdilution per CLSI guidelines) combined with viability staining (e.g., resazurin). Quantify protein content in bacterial lysates using the Bradford assay for normalization . Include controls for solvent effects (e.g., DMSO) and validate results with at least three biological replicates. Dose-response curves and IC₅₀ calculations should adhere to nonlinear regression models (e.g., GraphPad Prism).
Q. How can researchers ensure reproducibility in this compound’s structural characterization studies?
Structural elucidation requires multi-modal validation:
- NMR : Assign peaks using 2D experiments (¹H-¹³C HSQC, COSY) and compare to existing databases (e.g., HMDB).
- Mass Spectrometry : Use high-resolution LC-MS/MS with collision-induced dissociation to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Optimize crystallization conditions via vapor diffusion and validate unit cell parameters against published data . Document solvent systems, temperature, and instrument calibration parameters to enable replication.
Q. What criteria should guide the selection of bacterial strains for this compound resistance studies?
Prioritize strains with:
- Documented susceptibility profiles (e.g., WHO priority pathogens).
- Genetic diversity : Include wild-type and efflux pump/mutation-bearing strains (e.g., E. coli with altered elongation factor Tu).
- Clinical relevance : Reference strain banks (e.g., ATCC) and recent clinical isolates. Use CLSI breakpoints for MIC interpretation and pair with genomic sequencing to correlate resistance mechanisms .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Contradictory findings (e.g., ribosomal vs. non-ribosomal targets) require:
- Target engagement assays : Use pulldown assays with biotinylated this compound and Western blotting for ribosomal proteins.
- Genetic knockouts : Compare efficacy in ΔfusA (EF-G) vs. ΔtufA (EF-Tu) mutants.
- Cryo-EM : Resolve this compound-bound ribosome structures at <3Å resolution. Apply meta-analysis frameworks to harmonize historical data, emphasizing studies with robust controls .
Q. What strategies optimize the design of a PICOT-based study evaluating this compound’s synergy with β-lactams?
Align with PICOT elements:
- Population : Klebsiella pneumoniae carbapenemase (KPC)-producing isolates.
- Intervention : this compound (0.5–32 µg/mL) + meropenem.
- Comparison : Meropenem monotherapy.
- Outcome : Fractional inhibitory concentration (FIC) index ≤0.5.
- Time : 24-hour time-kill assays. Use checkerboard assays and Bliss independence modeling to quantify synergy. Address ethical considerations (e.g., biosafety level 2 containment) .
Q. How should researchers address variability in this compound’s bioavailability in in vivo models?
Mitigate variability via:
- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility.
- PK/PD modeling : Conduct serial plasma sampling (LC-MS quantification) to calculate AUC/MIC ratios.
- Animal models : Standardize microbiota (e.g., germ-free mice) and diet. Include covariates like renal clearance and protein binding in nonlinear mixed-effects models (e.g., NONMEM) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent cytotoxicity in eukaryotic cells?
- Dose-response : Fit sigmoidal curves (variable slope) using tools like R’s
drcpackage. - Toxicity thresholds : Calculate selectivity index (SI = IC₅₀ eukaryotic/IC₅₀ bacterial).
- High-content imaging : Use CellProfiler for automated nuclei counting (viability) and mitochondrial membrane potential (ΔΨm) analysis. Report confidence intervals and power analysis (α=0.05, β=0.2) .
Q. How can qualitative data (e.g., researcher observations) enhance quantitative findings in this compound studies?
Integrate mixed-methods approaches:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
